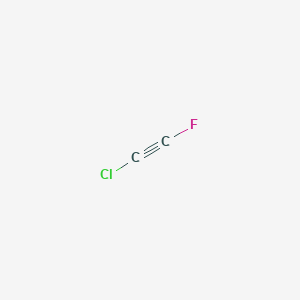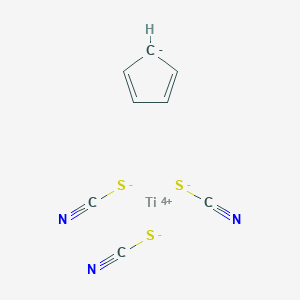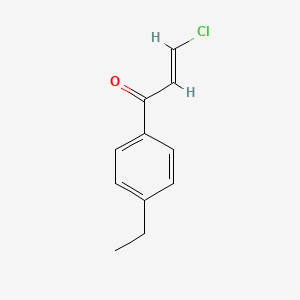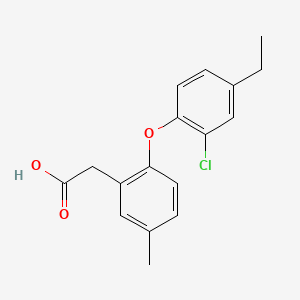
1-Chloro-2-fluoroethyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-fluoroethyne is an organofluorine compound with the molecular formula C₂HClF It is a derivative of ethyne (acetylene) where one hydrogen atom is replaced by a chlorine atom and another by a fluorine atom
Preparation Methods
The synthesis of 1-Chloro-2-fluoroethyne can be achieved through several methods. One common approach involves the halogenation of ethyne. This process typically requires the use of chlorine and fluorine sources under controlled conditions to ensure selective substitution. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the reaction. For example, vapor-phase catalytic fluorination using a fixed-bed chrome-based catalyst at temperatures between 200-300°C and pressures of 0.1-0.8 MPa has been reported for similar compounds .
Chemical Reactions Analysis
1-Chloro-2-fluoroethyne undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of carbonyl compounds.
Reduction: Using reducing agents such as hydrogen in the presence of a catalyst, the compound can be reduced to form 1-chloro-2-fluoroethane.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction typically yields 1-chloro-2-fluoroethane, while oxidation can produce various carbonyl-containing compounds .
Scientific Research Applications
1-Chloro-2-fluoroethyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex fluorinated compounds.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism by which 1-Chloro-2-fluoroethyne exerts its effects involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
1-Chloro-2-fluoroethyne can be compared with other similar compounds such as:
1-Chloro-2-fluoroethane: This compound is a saturated analog of this compound and has different reactivity and applications.
1-Chloro-2,2-difluoroethane: Another related compound with two fluorine atoms, which exhibits distinct chemical properties and uses.
1,1-Dichloro-2-fluoroethane:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
27794-53-2 |
|---|---|
Molecular Formula |
C2ClF |
Molecular Weight |
78.47 g/mol |
IUPAC Name |
1-chloro-2-fluoroethyne |
InChI |
InChI=1S/C2ClF/c3-1-2-4 |
InChI Key |
OODNVUHMYJVFIQ-UHFFFAOYSA-N |
Canonical SMILES |
C(#CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)


![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)

![4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol](/img/structure/B14679009.png)








